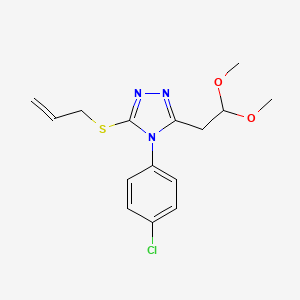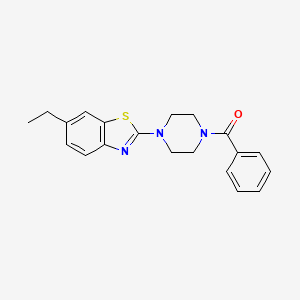![molecular formula C19H21N5O3 B2371487 N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863448-01-5](/img/structure/B2371487.png)
N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM). It also inhibits wild-type Fyn (IC 50 = 600 nM) .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 3-iodo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was dissolved in 10% Na2CO3 and dioxane. After cooling to 0 °C, Fmoc boronate was dissolved in acetone and added dropwise to the system .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Chemical Reactions Analysis
As an ATP-competitive inhibitor, this compound competes with ATP for binding to the active site of Src-family tyrosine kinases .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.39 . Other physical and chemical properties such as solubility, density, boiling point, etc., are not available in the search results.
Applications De Recherche Scientifique
Antimicrobial and Insecticidal Potential
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
This study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation. The synthesized compounds demonstrated antimicrobial activity against selected microorganisms and insecticidal potential against Pseudococcidae insects. This suggests potential applications in developing antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Antitumor Activity
Synthesis and Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, certain derivatives demonstrated mild to moderate activity, indicating their potential as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).
Neuroinflammation Imaging
Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands
A study synthesized novel pyrazolo[1,5-a]pyrimidines targeting the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, were evaluated for their potential as in vivo PET radiotracers for neuroinflammation, indicating their application in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidine Analogues of 1-methylisoguanosine
This research synthesized pyrazolo[3,4-d]pyrimidine analogues exhibiting A1 adenosine receptor affinity. The study aimed at understanding the relationship between chemical structure and biological activity, which is crucial for developing therapeutic agents targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).
Mécanisme D'action
Target of Action
The primary target of this compound is involved in the development of solution-processed organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) emitter . The compound’s role is to increase the efficiency and compatibility of these OLEDs .
Mode of Action
The compound interacts with its targets by exhibiting thermally activated delayed fluorescence (TADF). The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of light in OLEDs. By exhibiting TADF, it can enhance the efficiency of light production. The compound’s action on these pathways results in high photoluminescent quantum yield .
Result of Action
The result of the compound’s action is the realization of high-efficiency, solution-processable, non-doped OLEDs. Devices using this compound as a TADF emitter have achieved record-high external quantum efficiencies (EQE) of 25.8% .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12(25)13-5-7-14(8-6-13)22-16(26)10-23-11-20-17-15(18(23)27)9-21-24(17)19(2,3)4/h5-9,11H,10H2,1-4H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVQGZUXJBXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

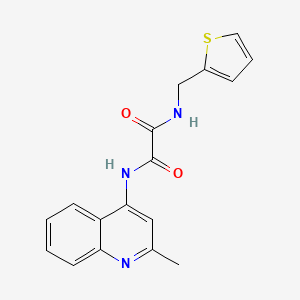
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
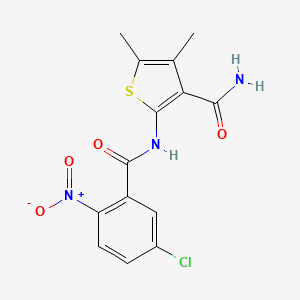
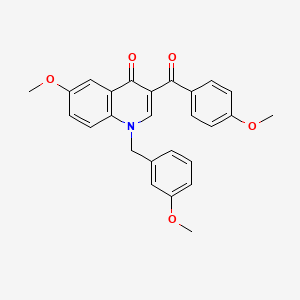
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)
![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)
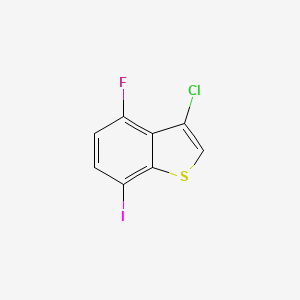
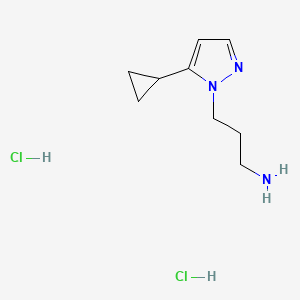
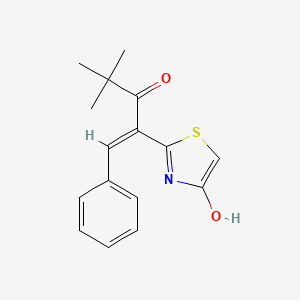
![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)
